

Synthesis and Characterization of 6-Methoxynicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxynicotinonitrile

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Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of **6-Methoxynicotinonitrile**, a key heterocyclic building block. While a direct, documented synthesis is not readily available in peer-reviewed literature, this guide outlines a robust and feasible synthetic pathway via nucleophilic aromatic substitution. This document is intended to serve as a foundational resource, offering detailed experimental protocols and predicted characterization data to facilitate its synthesis and purification. The presented data is a combination of information for the starting materials and predicted values for the final product based on established spectroscopic principles.

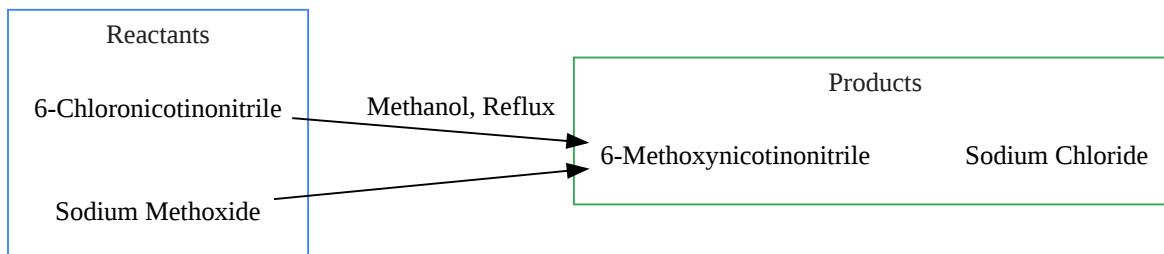
Introduction

6-Methoxynicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both a methoxy and a nitrile group on the pyridine ring makes it an attractive scaffold for the synthesis of more complex molecules. The electron-donating methoxy group and the electron-withdrawing nitrile group create a unique electronic environment within the molecule, influencing its reactivity and potential biological activity. This guide details a proposed synthesis from commercially available starting materials and provides an in-depth analysis of its expected spectroscopic characteristics.

Proposed Synthesis of 6-Methoxynicotinonitrile

The proposed synthesis of **6-Methoxynicotinonitrile** involves a nucleophilic aromatic substitution reaction. The chloro substituent at the 6-position of the pyridine ring is susceptible to displacement by a nucleophile, in this case, the methoxide ion.

Reaction Scheme:



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Caption: Proposed synthesis of **6-Methoxynicotinonitrile**.

Experimental Protocol

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions on chloropyridines.

Materials:

- 6-Chloronicotinonitrile
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol
- Dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous methanol.
- To this solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure.
- To the residue, add water and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **6-Methoxynicotinonitrile**.

Characterization Data

The following tables summarize the key physical and spectroscopic data for the starting material, 6-chloronicotinonitrile, and the predicted data for the final product, **6-Methoxynicotinonitrile**.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|--------------------------------------|--|--------------------------|--------------------|---------------------|
| 6-Chloronicotinonitrile | C ₆ H ₃ ClN ₂ | 138.55 | 113-120[1] | 105-107 @ 1 mmHg[1] |
| 6-Methoxynicotinonitrile (Predicted) | C ₇ H ₆ N ₂ O | 134.14 | - | - |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data for **6-Methoxynicotinonitrile** (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------|--------------|---------------------------|-------------|-------------------|
| ~8.5 | dd | J = 2.0, 0.8 | 1H | H-2 |
| ~7.8 | dd | J = 8.0, 2.0 | 1H | H-4 |
| ~6.8 | dd | J = 8.0, 0.8 | 1H | H-5 |
| ~4.0 | s | - | 3H | -OCH ₃ |

Table 2: Predicted ¹³C NMR Data for **6-Methoxynicotinonitrile** (in CDCl₃, 100 MHz)

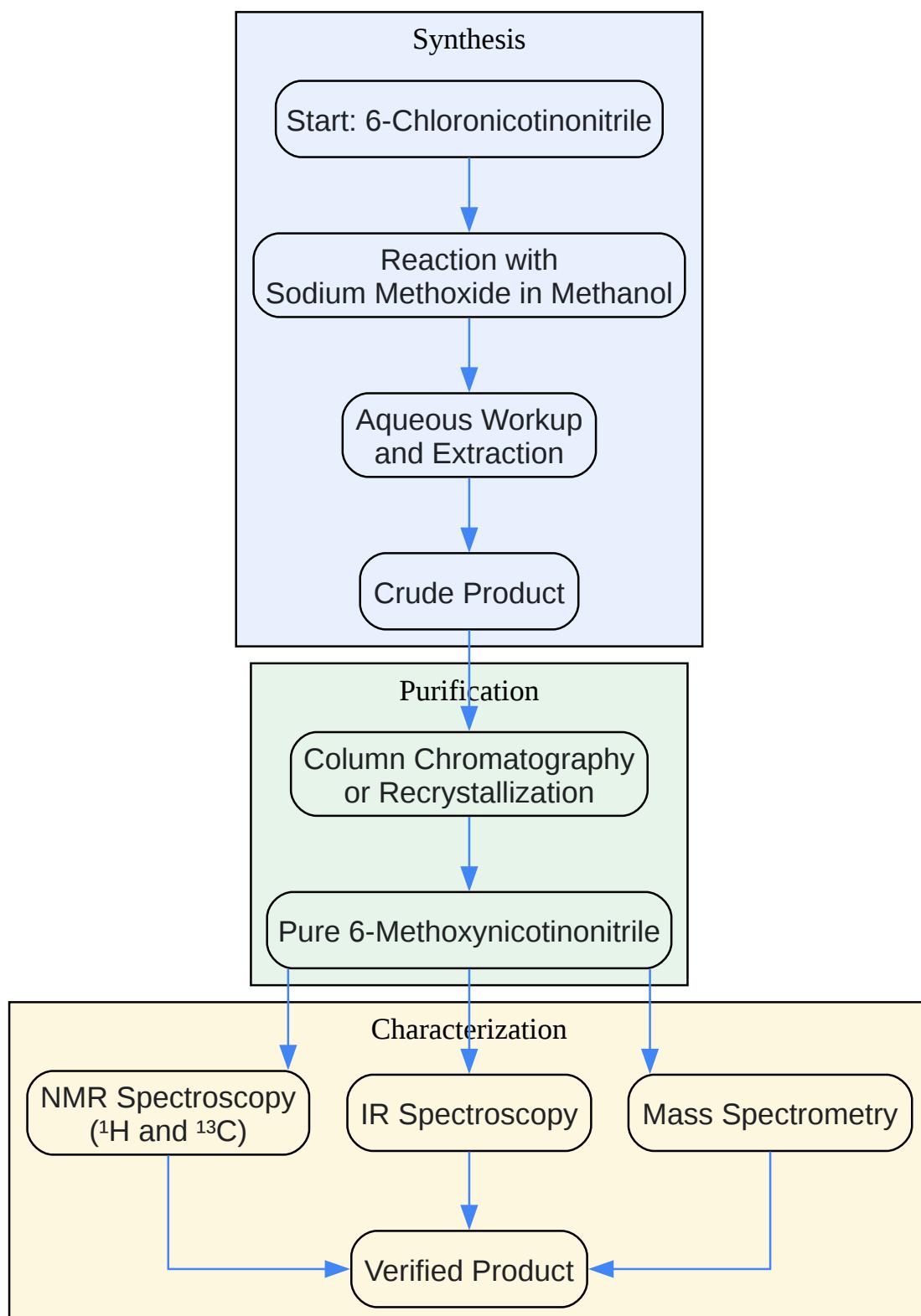
| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------|
| ~164 | C-6 |
| ~152 | C-2 |
| ~140 | C-4 |
| ~118 | C-5 |
| ~116 | -C≡N |
| ~108 | C-3 |
| ~54 | -OCH ₃ |

Table 3: Predicted IR and Mass Spectrometry Data for **6-Methoxynicotinonitrile**

| Technique | Characteristic Peaks |
|----------------------------|---|
| IR (Infrared Spectroscopy) | ~3100-3000 cm ⁻¹ (Aromatic C-H stretch)[2], ~2230 cm ⁻¹ (C≡N stretch)[3], ~1600, 1480 cm ⁻¹ (Aromatic C=C stretch), ~1250 cm ⁻¹ (Aromatic C-O stretch)[4], ~1030 cm ⁻¹ (Aliphatic C-O stretch) |
| MS (Mass Spectrometry) | Molecular Ion (M ⁺): m/z = 134 |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting material to purified and verified product.

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Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of **6-Methoxynicotinonitrile**. The proposed synthetic route is based on a well-established nucleophilic aromatic substitution reaction, and the predicted characterization data offers a reliable reference for researchers. This document is intended to accelerate research and development efforts that utilize this valuable chemical intermediate.

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